Cas no 1467059-66-0 ((S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid)

(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid is a fluorinated indole derivative with a tetrahydropyran-substituted phenyl group, offering unique structural features for pharmaceutical and chemical research. Its chiral (S)-configuration and fluorine substitutions enhance its potential as a building block in drug discovery, particularly for targeting selective enzyme inhibition or receptor modulation. The carboxylic acid moiety provides versatility for further derivatization, while the tetrahydropyran group may improve solubility and metabolic stability. This compound is valuable for medicinal chemistry applications, especially in the development of biologically active molecules with optimized pharmacokinetic properties.
(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid structure
1467059-66-0 structure
Product name:(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid
CAS No:1467059-66-0
MF:C20H17F2NO3
MW:357.350692510605
CID:4767676

(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid
    • BDBM50244667
    • FC1=C2C(=CNC2=CC(=C1C1=CC=C(C=C1)[C@H]1OCCCC1)F)C(=O)O
    • Inchi: 1S/C20H17F2NO3/c21-14-9-15-18(13(10-23-15)20(24)25)19(22)17(14)12-6-4-11(5-7-12)16-3-1-2-8-26-16/h4-7,9-10,16,23H,1-3,8H2,(H,24,25)/t16-/m0/s1
    • InChI Key: JQJNGAWEMYQJIQ-INIZCTEOSA-N
    • SMILES: FC1C2C(C(=O)O)=CNC=2C=C(C=1C1C=CC(=CC=1)[C@@H]1CCCCO1)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 511
  • Topological Polar Surface Area: 62.3
  • XLogP3: 3.9

(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1602938-10mg
(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic acid
1467059-66-0 98%
10mg
$181.0 2025-03-03
Ambeed
A1602938-100mg
(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic acid
1467059-66-0 98%
100mg
$1044.0 2025-03-03
Ambeed
A1602938-5mg
(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic acid
1467059-66-0 98%
5mg
$107.0 2025-03-03
Ambeed
A1602938-25mg
(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic acid
1467059-66-0 98%
25mg
$362.0 2025-03-03
Ambeed
A1602938-50mg
(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic acid
1467059-66-0 98%
50mg
$614.0 2025-03-03

Additional information on (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid

Comprehensive Guide to (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid (CAS No. 1467059-66-0)

(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid (CAS No. 1467059-66-0) is a specialized fluorinated indole derivative with significant potential in pharmaceutical research and development. This compound belongs to the class of heterocyclic carboxylic acids, featuring a unique combination of fluorine atoms and a tetrahydro-2H-pyran moiety, which enhances its biological activity and metabolic stability. Researchers and chemists are increasingly interested in this molecule due to its structural complexity and potential applications in drug discovery.

The chemical structure of (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid includes a fluorinated indole core, which is known for its role in modulating enzyme activity and receptor binding. The presence of fluorine atoms at the 4 and 6 positions of the indole ring improves the compound's lipophilicity and bioavailability, making it a valuable candidate for medicinal chemistry applications. Additionally, the tetrahydro-2H-pyran group contributes to the molecule's stability and solubility, which are critical factors in drug formulation.

One of the most searched questions about this compound is: "What are the applications of (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid in drug development?" This molecule has shown promise as a building block for small-molecule inhibitors, particularly in targeting protein-protein interactions and enzymatic pathways. Its unique structure allows for precise modifications, enabling researchers to optimize its pharmacological properties for specific therapeutic targets.

Another trending topic in the scientific community is the use of fluorinated compounds in cancer research. (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid has been investigated for its potential to inhibit key signaling pathways involved in tumor growth. The fluorine atoms enhance the compound's binding affinity to target proteins, while the indole scaffold provides a versatile platform for further derivatization.

From a synthetic chemistry perspective, the preparation of (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid involves multi-step organic transformations, including fluorination, cyclization, and coupling reactions. Researchers often inquire about "efficient synthesis routes for fluorinated indole derivatives", highlighting the growing demand for scalable and cost-effective methods to produce such compounds. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling have been explored to improve yields and reduce reaction times.

The market demand for (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid is driven by its applications in pharmaceutical intermediates and biochemical research. Companies specializing in custom synthesis and contract research organizations (CROs) are actively offering this compound to support drug discovery projects. Its CAS number, 1467059-66-0, is frequently used in patent literature and scientific publications, underscoring its importance in innovative research.

In conclusion, (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid represents a cutting-edge tool for medicinal chemists and researchers exploring new therapeutic avenues. Its unique structural features, combined with its potential in drug discovery and targeted therapy, make it a compound of significant interest. As the scientific community continues to uncover its full potential, this molecule is poised to play a pivotal role in advancing modern medicine.

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Amadis Chemical Company Limited
(CAS:1467059-66-0)(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid
A1248219
Purity:99%/99%/99%/99%
Quantity:10mg/25mg/50mg/100mg
Price ($):163/326/553/940